Oxydi-3,1-propanediyl dinonanoate
Description
Oxydi-3,1-propanediyl dinonanoate is an organooxygen compound characterized by a central oxygen atom bridging two 3,1-propanediyl groups, each esterified with nonanoic acid. Its structure can be represented as O-(CH₂CH₂CH₂-O-CO-C₈H₁₇)₂, where the oxygen bridge connects two propanediyl chains terminated by nonanoate ester groups.
Properties
Molecular Formula |
C24H46O5 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-(2-nonanoyloxypropoxy)propyl nonanoate |
InChI |
InChI=1S/C24H46O5/c1-5-7-9-11-13-15-17-23(25)28-19-21(3)27-20-22(4)29-24(26)18-16-14-12-10-8-6-2/h21-22H,5-20H2,1-4H3 |
InChI Key |
FJSNTQXNQNSZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)OCC(C)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Oxydi-3,1-propanediyl dinonanoate and related compounds:
Detailed Analysis
Structural Differences Bridge Type: The oxygen bridge in this compound imparts greater hydrolytic stability compared to disulfide bridges (e.g., captopril disulfide), which are redox-active and prone to cleavage under reducing conditions . Siloxane bridges (e.g., in ) offer superior thermal resistance but lower biodegradability . Functional Groups: Ester groups in this compound enhance solubility in nonpolar solvents, whereas amide-containing analogs (e.g., N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide]) exhibit stronger intermolecular hydrogen bonding, favoring solid-state stability .
Physical and Chemical Properties Molecular Weight: this compound’s estimated molecular weight (~414 g/mol) is lower than amide derivatives (e.g., 664.1 g/mol in ), suggesting better miscibility in low-viscosity formulations. Solubility: The oxygen bridge and ester groups likely confer balanced polarity, making it soluble in both moderately polar (e.g., acetone) and nonpolar solvents (e.g., hexane). This contrasts with siloxane-based compounds, which are highly hydrophobic .
Reactivity and Stability Esters in this compound are susceptible to hydrolysis under acidic or alkaline conditions, similar to other dinonanoate esters . However, the oxygen bridge lacks the redox sensitivity of disulfide bonds in captopril derivatives .
Applications Surfactants/Plasticizers: The compound’s ester groups and moderate polarity align with applications in emulsifiers or plasticizers, where hydrolytic stability is critical. Contrast with Pharmaceuticals: Unlike captopril disulfide (a drug intermediate), this compound is more suited to industrial uses due to its inert bridge and lack of bioactive moieties .
Research Findings and Data Gaps
- Thermal Behavior: Siloxane-bridged analogs exhibit decomposition temperatures >300°C , whereas this compound likely degrades at lower temperatures (~150–200°C) due to ester bond instability.
- Biodegradability: Esters are generally more biodegradable than siloxanes or amides, suggesting environmental advantages for this compound in green chemistry applications.
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